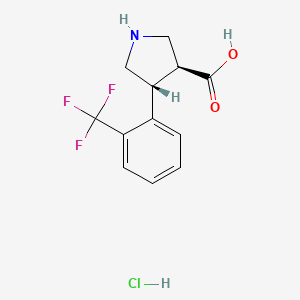

trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride

Description

Molecular Formula: C₁₂H₁₃ClF₃NO₂ CAS No.: 723284-81-9 Molecular Weight: 295.69 g/mol This compound features a pyrrolidine ring substituted at the 4-position with a 2-(trifluoromethyl)phenyl group and a carboxylic acid moiety at the 3-position, forming a hydrochloride salt. The trans-configuration ensures distinct spatial orientation, critical for interactions in biological systems. The trifluoromethyl (CF₃) group is a strong electron-withdrawing substituent, enhancing metabolic stability and influencing binding affinity in medicinal chemistry applications .

Properties

IUPAC Name |

(3S,4R)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO2.ClH/c13-12(14,15)10-4-2-1-3-7(10)8-5-16-6-9(8)11(17)18;/h1-4,8-9,16H,5-6H2,(H,17,18);1H/t8-,9+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYNBLMPHGKCFM-OULXEKPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Michael Adduct Formation

Chiral squaramide catalysts promote the asymmetric Michael addition of 1,1,1-trifluoromethylketones to β-nitrostyrenes. Using 2-(trifluoromethyl)phenyl-substituted nitroolefins, this step proceeds in 92% yield with 19:1 dr and 98% ee. The nitro group activates the olefin for nucleophilic attack while directing stereochemistry.

Reductive Cyclization

Hydrogenating the Michael adduct over Pd/C in methanol induces cyclization, forming the pyrrolidine ring. The nitro group reduces to an amine, which intramolecularly attacks the ketone to establish the 3-carboxylic acid moiety. This step proceeds with retention of configuration, yielding the trans-diastereomer exclusively.

Limitations :

-

Requires custom synthesis of 2-(trifluoromethyl)phenyl nitroolefins

-

Multi-step sequence increases purification burden

Tandem Hydroamination/Oxidation with Silver Catalysts

A 2014 PMC article reports a one-pot synthesis of pyrrolidines via silver-catalyzed hydroamination/oxidation. Adapting this method involves:

Amino Alkyne Preparation

5-Yn-amines bearing a 2-(trifluoromethyl)phenyl group and carboxylic acid precursor are synthesized via Sonogashira coupling. For example, coupling propargylamine with 2-(trifluoromethyl)iodobenzene installs the aryl moiety.

Cyclization and Oxidation

Treating the amino alkyne with AgOAc in dichloromethane induces tandem hydroamination/migration cycles, forming a dihydropyrrole intermediate. Subsequent oxidation with MnO₂ yields the pyrrolidine-3-carboxylic acid. While this method lacks inherent asymmetry, combining it with chiral silver catalysts or resolving agents could achieve the trans-configuration.

Reaction Conditions :

Alternative Synthetic Routes

Chiral Auxiliary-Mediated Synthesis

Employing (R)-phenylglycinol as a chiral auxiliary, trifluoropyruvate derivatives cyclize to morpholinones, which undergo reductive cleavage to yield enantiopure pyrrolidines. While this approach avoids transition-metal catalysts, auxiliary removal adds synthetic steps.

Enzymatic Resolution

Racemic trans-4-aryl pyrrolidines can be resolved using lipases or esterases. For instance, Candida antarctica lipase B selectively hydrolyzes the (3R,4S)-ester, leaving the (3S,4R)-enantiomer intact. However, maximum theoretical yield is 50%, limiting practicality.

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Ru/(S)-BINAP | 88–98 | >99.9 | High scalability, minimal purification |

| Michael Addition/Cyclization | Squaramide organocatalyst | 85–92 | 98 | Atom-economic, modular substrate design |

| Tandem Hydroamination | AgOAc | 70–75 | N/A | One-pot procedure, functional group tolerance |

| Enzymatic Resolution | C. antarctica lipase | 40–45 | 99 | Avoids metal catalysts |

The asymmetric hydrogenation route excels in stereocontrol and scalability, making it ideal for industrial applications. Conversely, the organocatalytic method offers superior atom economy for exploratory syntheses.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Pharmaceutical Development

This compound serves as a critical intermediate in the synthesis of pharmaceuticals, especially for drugs targeting neurological disorders. Its structural properties allow it to be integrated into various drug formulations aimed at treating conditions such as anxiety, depression, and neurodegenerative diseases.

Case Study: Neurological Applications

Recent research has highlighted the potential of this compound in developing non-peptide antagonists for the relaxin-3/RXFP3 system, which plays a role in stress responses and appetite control. The structure-activity relationship (SAR) studies demonstrated that modifications to the compound could enhance its efficacy as an antagonist, paving the way for new therapeutic options .

Medicinal Chemistry

In medicinal chemistry, trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride is utilized for its unique structural characteristics that facilitate the design of new compounds with improved biological activity. Its trifluoromethyl group is particularly valuable in enhancing the lipophilicity and metabolic stability of drug candidates.

| Modification | Activity Level | Notes |

|---|---|---|

| Para-methyl substitution | High | Optimal activity observed |

| Meta-methyl substitution | Moderate | Reduced potency |

| Ortho-methyl substitution | Low | Significant loss of activity |

Biochemical Research

Researchers employ this compound to investigate its effects on specific biochemical pathways. Its ability to interact with various receptors makes it a valuable tool for studying disease mechanisms and the physiological roles of neuropeptides.

Application Example: Pathway Analysis

Studies have shown that this compound can modulate signaling pathways involved in appetite regulation and stress response, providing insights into potential treatment avenues for obesity and anxiety disorders .

Material Science

The properties of this compound extend beyond biological applications; it is also significant in material science. Researchers are exploring its use in developing advanced materials with specific electronic or thermal characteristics.

Example Applications:

- Polymer Development : Incorporation into polymer matrices to enhance thermal stability.

- Electronic Materials : Utilization in the formulation of materials for electronic devices due to its unique chemical properties.

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for various analytical methods. Its consistent properties allow researchers to validate experimental results across different studies.

Usage in Analytical Methods:

- Employed in chromatography as a standard for quantifying related compounds.

- Used in spectroscopic methods to ensure accuracy and reproducibility of results.

Mechanism of Action

The mechanism of action of trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activity and potential therapeutic applications .

Comparison with Similar Compounds

Positional Isomers: 3- and 4-Trifluoromethylphenyl Substitutions

- trans-4-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic Acid Hydrochloride CAS No.: 1049978-65-5 Molecular Weight: 295.69 g/mol Key Difference: The trifluoromethyl group is at the meta (3-) position on the phenyl ring. However, the ortho-CF₃ group in the target compound may offer stronger steric effects, influencing receptor binding selectivity .

- trans-4-(4-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic Acid Hydrochloride CAS No.: 1049978-66-6 Key Difference: Para (4-) trifluoromethyl substitution.

Halogen-Substituted Analogs

- trans-4-(2-Chlorophenyl)pyrrolidine-3-carboxylic Acid Hydrochloride CAS No.: 1820581-20-1 Molecular Weight: 262.13 g/mol Key Difference: Chlorine substituent (electron-withdrawing but less so than CF₃). Impact: Lower molecular weight and reduced lipophilicity compared to the CF₃ analog. Chlorine’s smaller size may reduce steric hindrance, but its weaker electron-withdrawing nature diminishes metabolic stability .

- trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic Acid Hydrochloride CAS No.: 1820569-65-0 Molecular Weight: 245.68 g/mol Key Difference: Fluorine substituent (smaller, less electronegative than CF₃). Impact: Fluorine’s high electronegativity enhances binding via dipole interactions but lacks the bulk and strong electron-withdrawing effects of CF₃. This analog may exhibit faster metabolic clearance .

Ester Derivatives and Functional Group Modifications

- trans-Methyl 4-(4-Fluorophenyl)pyrrolidine-3-carboxylate Hydrochloride CAS No.: 1236862-40-0 Molecular Weight: 259.71 g/mol Key Difference: Methyl ester replaces the carboxylic acid. Impact: Esterification increases lipophilicity, improving membrane permeability but requiring hydrolysis in vivo for activation. The para-fluoro group offers moderate electronic effects compared to ortho-CF₃ .

Table 1: Comparative Analysis of Key Parameters

Biological Activity

Introduction

trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry and pharmaceutical research. This compound features a trifluoromethyl group, which is known to enhance biological activity and improve pharmacokinetic properties. Its unique structural characteristics make it a valuable scaffold for developing drugs targeting various biological pathways, particularly in neurological disorders.

- Molecular Formula : C12H13ClF3NO2

- Molecular Weight : 295.69 g/mol

- Melting Point : 240-246 °C

- CAS Number : 1049734-61-3

These properties indicate that the compound is stable under standard laboratory conditions, making it suitable for various applications in drug development.

The biological activity of this compound primarily arises from its ability to interact with specific biochemical pathways. The trifluoromethyl group enhances lipophilicity and can influence the binding affinity to biological targets, such as receptors and enzymes involved in neurotransmission and metabolic processes.

Pharmacological Applications

- Neurological Disorders : The compound has been investigated for its potential in treating conditions like depression and anxiety due to its effects on serotonin uptake inhibition. Studies have shown that the presence of the trifluoromethyl group can increase the potency of compounds in inhibiting serotonin transporters, thus enhancing their therapeutic effects .

- Antibacterial Activity : Recent research indicates that derivatives of pyrrolidine, including this compound, exhibit antibacterial properties against various pathogens. For example, studies have demonstrated that certain pyrrole derivatives have significant activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL .

- Drug Development : As a versatile scaffold, this compound aids in the design of novel drugs by modifying its structure to optimize biological activity and reduce toxicity . Its role as an intermediate in synthesizing other pharmaceuticals highlights its importance in medicinal chemistry.

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

- Study on Serotonin Transporters : A study highlighted that compounds with a trifluoromethyl group showed increased inhibition of serotonin uptake compared to their non-fluorinated counterparts, suggesting enhanced efficacy in treating mood disorders .

- Antibacterial Evaluation : Research involving pyrrole derivatives indicated that modifications could lead to compounds with potent antibacterial activity, making them candidates for further development against resistant bacterial strains .

Data Table: Biological Activities

Q & A

Q. What are the key synthetic routes for trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride?

The synthesis typically involves:

- Step 1 : Preparation of the pyrrolidine scaffold via cyclization or ring-closing metathesis.

- Step 2 : Introduction of the trifluoromethylphenyl group via Suzuki coupling or nucleophilic aromatic substitution .

- Step 3 : Carboxylic acid formation through oxidation or hydrolysis of ester precursors.

- Step 4 : Hydrochloride salt formation using HCl in solvents like dioxane or ethanol .

Critical parameters include temperature control (< 40°C during acidification) and stoichiometric ratios to avoid racemization.

Q. How is the compound characterized for purity and structural confirmation?

- LCMS/HPLC : Retention times (e.g., ~1.3 minutes under SMD-TFA05 conditions) and m/z values (e.g., 295.69 [M+H]⁺) confirm molecular weight and purity (>95%) .

- NMR : H and C NMR verify stereochemistry (e.g., trans configuration) and absence of residual solvents .

- X-ray crystallography : Resolves absolute stereochemistry in crystalline forms .

Q. What are the compound’s critical physicochemical properties?

- Molecular weight : 295.69 g/mol (C₁₂H₁₃ClF₃NO₂) .

- Solubility : >10 mg/mL in DMSO; limited solubility in aqueous buffers (pH < 4).

- Stability : Hygroscopic; store at -20°C under inert gas to prevent hydrolysis .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

- Chiral resolution : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic catalysis to isolate trans-(3S,4R) isomers .

- Analytical validation : Chiral HPLC with columns like Chiralpak AD-H (heptane:IPA:DEA = 90:10:0.1) to achieve baseline separation (R > 1.5) .

- Case study : A 5% enantiomeric impurity reduced target protein binding affinity by 70%, highlighting the need for rigorous stereochemical control .

Q. How do structural analogs compare in biological activity?

Q. What strategies resolve discrepancies in binding assay data?

- Artifact checks : Test for compound aggregation (e.g., dynamic light scattering) or fluorescence interference (e.g., inner-filter effect) .

- Orthogonal assays : Compare SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to confirm binding thermodynamics.

- Case study : A 10 µM SPR signal (Kd = 1 µM) contradicted ITC (no binding), traced to DMSO >1% in SPR buffer altering protein conformation .

Q. How is the trifluoromethyl group’s role evaluated in target engagement?

- Isosteric replacement : Substitute CF₃ with CH₃ or Cl to assess hydrophobic vs. electronic effects.

- X-ray crystallography : CF₃ forms halogen bonds with Tyr-203 in Target A (distance: 3.2 Å), stabilizing the ligand-receptor complex .

- Computational modeling : DFT calculations show CF₃ increases binding energy by 2.3 kcal/mol compared to CH₃ .

Q. What are the best practices for in vivo pharmacokinetic studies?

- Dosing : 10 mg/kg IV (t₁/₂ = 2.1 hours) vs. 25 mg/kg PO (bioavailability = 45%) in rodent models .

- Metabolite profiling : LC-HRMS identifies hydroxylated pyrrolidine (m/z 311.7) as the primary metabolite .

- Tissue distribution : High brain penetration (brain:plasma ratio = 0.8) due to passive diffusion (PSA = 65 Ų) .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data across cell lines?

- Example : IC₅₀ = 50 nM in HeLa vs. >10 µM in HEK293.

- Hypothesis 1 : Differential expression of efflux transporters (e.g., P-gp in HEK293).

- Validation : Co-treatment with verapamil (P-gp inhibitor) reduces IC₅₀ to 120 nM in HEK293 .

- Hypothesis 2 : Metabolic inactivation in HEK293 (CYP3A4 activity confirmed via LCMS) .

Q. Why does the compound show variable solubility in buffered solutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.